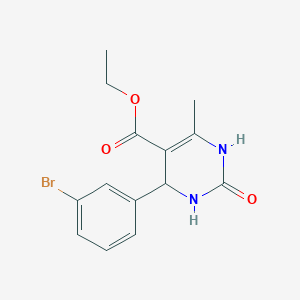

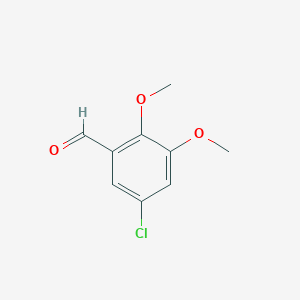

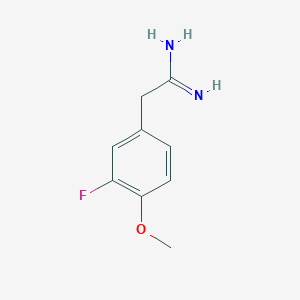

![molecular formula C13H9NO2S B1334651 3-[(4-甲酰基苯氧基)甲基]噻吩-2-腈 CAS No. 256471-05-3](/img/structure/B1334651.png)

3-[(4-甲酰基苯氧基)甲基]噻吩-2-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of thiophene derivatives is a topic of interest due to their potential applications in the field of conducting polymers and electronics. One study reports the synthesis of 3,4-bis[(methoxycarbonyl)methyl]thiophene and its bis-, ter-, and pentathiophene counterparts with alternating 3,4-bis(methoxycarbonyl)methyl-substituted rings, which could serve as precursors for new conducting polymers . Another study describes the synthesis of 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile using the Gewald synthesis technique, followed by the creation of novel Schiff bases through the treatment with 1,3-disubstituted pyrazole-4-carboxaldehyde . Additionally, a one-step reaction involving benzaldehyde, 2-acetylthiophene, ethyl cyanoacetate, and ammonium acetate led to the formation of 2,3-dihydro-2-oxo-4-phenyl-6-(thien-2-yl)pyridine-3-carbonitrile, which was further reacted to produce various derivatives including Schiff's bases and pyrazole derivatives .

Molecular Structure Analysis

The molecular structures of the synthesized thiophene derivatives were elucidated using various spectroscopic techniques. In the case of the novel Schiff bases, their structures were confirmed by elemental analyses, IR, 1H NMR, 13C NMR, and mass spectral data . Similarly, the newly synthesized pyridine derivatives from 2,3-dihydro-2-oxo-4-phenyl-6-(thien-2-yl)pyridine-3-carbonitrile were characterized based on spectral facts and elemental analysis . These studies highlight the importance of spectroscopic methods in determining the molecular structure of thiophene derivatives.

Chemical Reactions Analysis

The chemical reactivity of thiophene derivatives is demonstrated by their ability to form various compounds through different reactions. The novel Schiff bases were obtained by reacting an intermediate with 1,3-disubstituted pyrazole-4-carboxaldehyde . The synthesis of pyridine derivatives involved the reaction of a thiophene compound with hydrazine hydrate to yield Schiff's bases, pyrazole derivatives, urea derivatives, and carbamates . These reactions showcase the versatility of thiophene derivatives in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are crucial for their potential applications. The copolymerization of 3-(4-fluorophenyl)thiophene with 3,4-ethylenedioxythiophene resulted in a material that combines the advantages of both monomers, such as good electrochemical behaviors, high conductivity, and excellent ambient stability . The conformational color polymorphism of 5-methyl-2-[(4-methyl-2-nitrophenyl)amino]-3-thiophenecarbonitrile is another interesting property, with the compound exhibiting different colors based on its crystalline form. The thermodynamic relationships among these forms were characterized using X-ray powder diffractometry, FT-IR, Raman spectroscopy, thermal analysis, and solubility measurements . These properties are essential for the development of materials with specific characteristics for various applications.

科学研究应用

电子学

在电子学领域,像3-[(4-甲酰基苯氧基)甲基]噻吩-2-腈这样的噻吩衍生物因其半导体特性而具有价值。它们被用于合成有机半导体,而有机半导体对于开发有机场效应晶体管 (OFET) 和有机发光二极管 (OLED) 至关重要。 这些材料对于制造柔性电子器件至关重要,并在显示技术中得到应用 .

医药

虽然3-[(4-甲酰基苯氧基)甲基]噻吩-2-腈的直接医疗应用尚未得到充分的文献记载,但噻吩衍生物已知具有多种药理特性。它们是具有抗炎、抗菌和抗癌活性的药物中的关键框架。 因此,该化合物可以作为合成新药的前体 .

材料科学

在材料科学中,3-[(4-甲酰基苯氧基)甲基]噻吩-2-腈可以为开发具有增强性能的新材料做出贡献。 基于噻吩的化合物用作腐蚀抑制剂,并在能量储存和转换材料的进步中发挥作用 .

环境科学

噻吩化合物也正在探索用于环境应用。例如,它们可以参与合成有助于环境监测的材料,或作为检测环境污染物的传感器的一部分。 3-[(4-甲酰基苯氧基)甲基]噻吩-2-腈的具体环境应用可能会利用其反应位点进行结合或传感 .

储能

噻吩衍生物在储能中的作用是一个新兴的研究领域。 像3-[(4-甲酰基苯氧基)甲基]噻吩-2-腈这样的化合物可用于制造更高效的电池材料或开发有机光伏电池,为可再生能源行业做出贡献 .

化学合成

3-[(4-甲酰基苯氧基)甲基]噻吩-2-腈: 是化学合成中一种通用的构建块。它可用于通过 Gewald 反应或 Paal-Knorr 合成等反应来创建各种噻吩衍生物。 这些衍生物具有广泛的应用,从医药化学到材料科学 .

作用机制

The mechanism of action of 3-[(4-Formylphenoxy)methyl]thiophene-2-carbonitrile is not specified in the available resources. Its applications in catalysis, drug discovery, and materials science suggest that it may interact with various biological or chemical systems.

安全和危害

属性

IUPAC Name |

3-[(4-formylphenoxy)methyl]thiophene-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO2S/c14-7-13-11(5-6-17-13)9-16-12-3-1-10(8-15)2-4-12/h1-6,8H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REEBWSYYNPPSKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OCC2=C(SC=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383905 |

Source

|

| Record name | 3-[(4-formylphenoxy)methyl]thiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

256471-05-3 |

Source

|

| Record name | 3-[(4-formylphenoxy)methyl]thiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

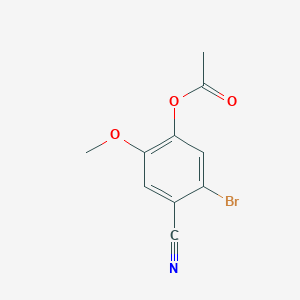

![3-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]-thieno[3,2-e]pyridine-2-carboxylic acid](/img/structure/B1334575.png)

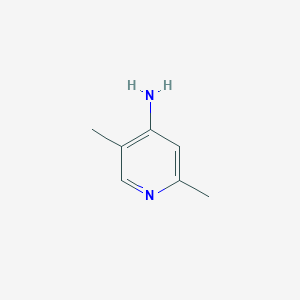

![5-[(2-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B1334583.png)

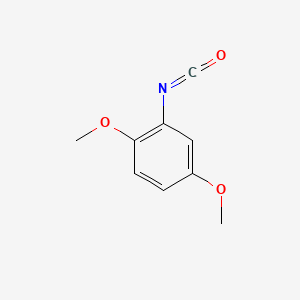

![2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dione](/img/structure/B1334596.png)